![molecular formula C12H24N2O3 B13622629 Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)
Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used as a building block in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and 2-amino-2-methylpropanol. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Formation of the azetidine ring: This is achieved by cyclization of a suitable precursor.
Introduction of the tert-butyl group: Tert-butyl chloroformate is used to introduce the tert-butyl group to the azetidine ring.
Attachment of the hydroxy-methylpropyl group: This is done by reacting the intermediate with 2-amino-2-methylpropanol.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis are employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the hydroxy-methylpropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines, alcohols, or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, influencing various biological processes.
類似化合物との比較
Similar Compounds
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Another azetidine derivative used in organic synthesis.
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: A similar compound with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.
特性
分子式 |
C12H24N2O3 |
|---|---|
分子量 |
244.33 g/mol |
IUPAC名 |
tert-butyl 3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-6-9(7-14)13-8-12(4,5)16/h9,13,16H,6-8H2,1-5H3 |
InChIキー |
AJONJLCBNJPPTP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


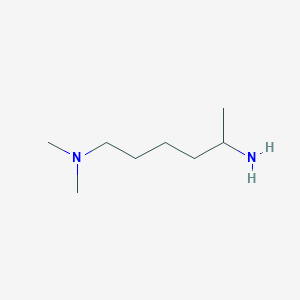
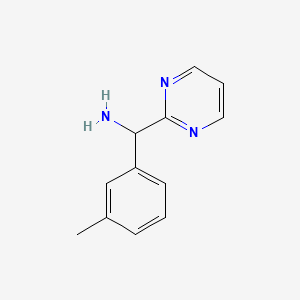
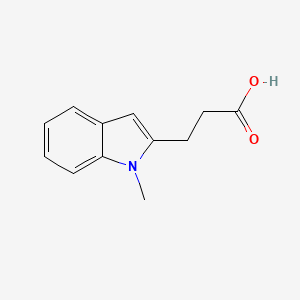
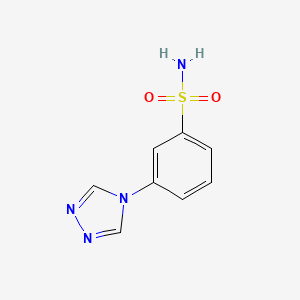

![3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)
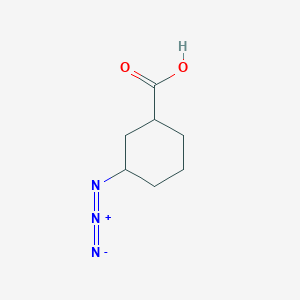
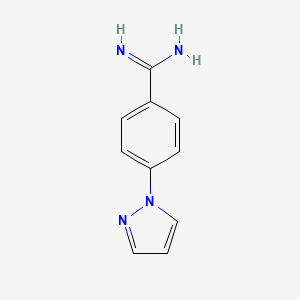
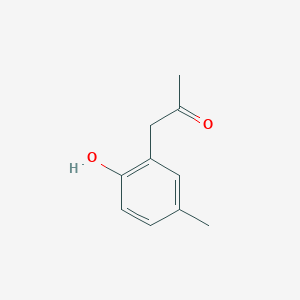
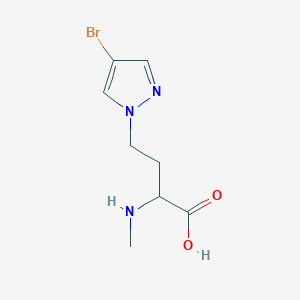
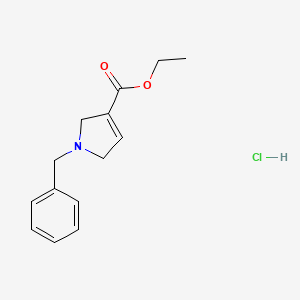
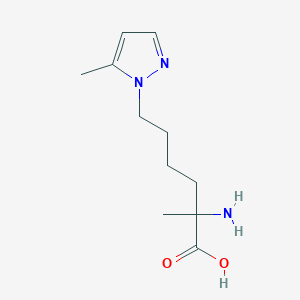
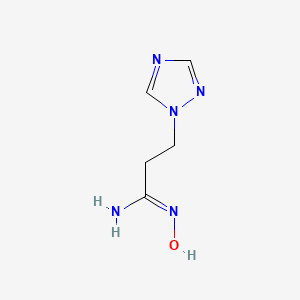
![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
